Fingolimod phosphate hydrochloride has the molecular formula and a molecular weight of 343.93 g/mol for the salt form. The structure consists of a long hydrocarbon chain attached to an aromatic ring, connected via an ethyl linkage to a terminal amino-alcohol group.
Fingolimod undergoes various chemical reactions during its synthesis and application. Key reactions include:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products .
Fingolimod functions by modulating sphingosine-1-phosphate receptors, which are critical in lymphocyte trafficking. By binding to these receptors, fingolimod effectively sequesters lymphocytes in lymph nodes, reducing their circulation into the bloodstream and central nervous system. This mechanism helps mitigate autoimmune responses characteristic of multiple sclerosis.
Fingolimod phosphate hydrochloride exhibits several key physical and chemical properties that are important for its pharmaceutical application:
Fingolimod phosphate hydrochloride is primarily used in clinical settings for the treatment of multiple sclerosis. Its ability to modulate immune responses makes it a valuable therapeutic agent for other autoimmune diseases under investigation.
Fingolimod (FTY720) is a synthetic structural analogue of myriocin (ISP-1), a natural metabolite derived from the fungus Isaria sinclairii. Myriocin possesses a complex structure with multiple chiral centers and functional groups, including a carboxylic acid, hydroxyl groups, and conjugated double bonds. Medicinal chemistry efforts simplified this structure by eliminating the C6 double bond and C4 hydroxyl group, replacing the carboxylic acid with a hydroxymethyl group, and removing stereocenters. This yielded ISP-I-28, an intermediate with reduced toxicity and improved pharmacokinetic properties. Further optimization replaced the serine-like backbone with a propane-1,3-diol moiety, resulting in fingolimod: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride [4] [5].
The industrial synthesis of fingolimod HCl (Fig. 1) typically starts from commercially available 4-octylbenzene. A concise 4-step route employs:
Table 1: Key Synthetic Routes for Fingolimod HCl
Starting Material | Key Steps | Overall Yield | Critical Challenges |
---|---|---|---|
4-Octylbenzene + 3-nitropropanoyl chloride | FC acylation → Reduction → Henry reaction → Hydrogenation | 31% | Low yield in nitro reduction; requires optimization |
4-Octylbenzene + 3-bromopropanoyl chloride | FC acylation → Reduction → SN₂ displacement → Henry reaction | <25% | Elimination side products in bromine substitution |
Fingolimod is a prodrug requiring in vivo phosphorylation by sphingosine kinases (SPHK) to form its active metabolite, fingolimod phosphate (FTY720-P). This phosphorylation occurs predominantly via SPHK2, which exhibits ~5-fold higher affinity for fingolimod than SPHK1. The reaction follows a two-step mechanism:
FTY720-P is an (S)-enantiomer with strict stereoselectivity; the (R)-enantiomer is not detected in vivo. This selectivity arises from SPHK2’s chiral catalytic pocket, which preferentially accommodates the (S)-configuration transition state. Phosphorylation efficiency is tissue-dependent, with highest activity in lymphoid organs and the CNS [3] [5] [9].
Fingolimod HCl is a hygroscopic white solid with high solubility in polar organic solvents:
The compound exhibits high lipophilicity (log P = 4.2), facilitating blood-brain barrier penetration. This property correlates with its volume of distribution (Vd = 1,200 ± 260 L), indicating extensive tissue distribution [3] [7] [9].
Table 2: Physicochemical Properties of Fingolimod HCl
Property | Value | Method/Conditions | Significance |
---|---|---|---|
Molecular Weight | 343.9 g/mol (HCl salt) | - | Impacts dosing and formulation |
log P | 4.2 | Shake-flask (octanol/water) | High membrane permeability |
Solubility (Water) | <0.1 mg/mL (pH 7.4) | USP equilibrium method | Limits oral absorption |
Solubility (0.1N HCl) | >50 mg/mL | - | Enables gastric dissolution |
pKa | 7.82 (amine group) | Potentiometric titration | pH-dependent ionization |
Fingolimod HCl undergoes hydrolytic degradation catalyzed by acids, bases, or elevated temperatures. Key degradation pathways include:
Degradation kinetics follow first-order behavior, with maximum stability at pH 4.5 (t90 > 24 months at 25°C). Excipient compatibility studies reveal incompatibility with strong oxidizers (e.g., peroxides) and alkaline stabilizers (e.g., magnesium stearate), necessitating antioxidant use (e.g., BHT) in solid dosage forms [3] [8].
Fingolimod phosphate is a sphingosine 1-phosphate receptor modulator binding four S1P receptor subtypes:
It acts as a functional antagonist by inducing prolonged internalization and proteasomal degradation of S1P₁ receptors. This differs from competitive antagonists by causing sustained receptor downregulation. Pharmacologically, fingolimod is classified as a non-selective S1P receptor modulator due to its multi-receptor activity, distinguishing it from second-generation agents (e.g., siponimod) with S1P₁/S1P₅ selectivity [2] [5] [9].
FTY720-P mimics endogenous sphingosine 1-phosphate but exhibits key pharmacological differences:
Table 3: Receptor Affinity Comparison: Fingolimod Phosphate vs. Endogenous S1P
Receptor Subtype | FTY720-P Kd (nM) | S1P Kd (nM) | Functional Outcome |
---|---|---|---|
S1P₁ | 0.033 | 8.2 | FTY720-P causes sustained internalization (>72 h) vs. transient by S1P |
S1P₃ | 3.0 | 23 | FTY720-P induces bradycardia (S1P₃-mediated); S1P does not |
S1P₄ | 0.6 | 65 | Enhanced immunomodulation via T-cell regulation |
S1P₅ | 0.5 | 60 | Oligodendrocyte protection in CNS |
Mechanistic distinctions:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4